molecular formula C9H18O B1272916 4-Propylcyclohexanol CAS No. 77866-58-1

4-Propylcyclohexanol

Cat. No.: B1272916
CAS No.: 77866-58-1
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Description

4-Propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where a propyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists in both cis and trans isomeric forms and is known for its applications in various industrial and scientific fields .

Scientific Research Applications

4-Propylcyclohexanol has several applications in scientific research:

Future Directions

The future directions for 4-Propylcyclohexanol research could involve exploring its potential applications in various fields. For instance, one study discussed the potential use of cyclohexanol intermediates, such as this compound, in the production of fuels, chemicals, and polymers .

Mechanism of Action

Target of Action

The primary target of 4-Propylcyclohexanol is the alcohol dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohols in the body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the breakdown of ethanol in the human body .

Mode of Action

This compound interacts with its target, the alcohol dehydrogenase enzyme, through a process known as biotransformation . In this process, this compound is transformed by the enzyme into a different compound. This transformation is facilitated by the enzyme’s active site, which binds to this compound and catalyzes its conversion .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of 4-propylcyclohexanone to cis-4-propylcyclohexanol . This conversion is part of a larger pathway that leads to the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely used in the manufacture of liquid crystal displays .

Pharmacokinetics

Given its chemical structure and its interaction with alcohol dehydrogenase, it can be inferred that it is likely metabolized in the liver, like other alcohols, and excreted via the kidneys .

Result of Action

The result of this compound’s action is the production of cis-4-propylcyclohexanol . This compound is an important intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol . The production of this intermediate is crucial for the manufacture of liquid crystal displays .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The coupling reaction between the alcohol dehydrogenase and this compound can maintain a high substrate conversion rate at neutral and weakly alkaline conditions . A decrease in the conversion rate was observed when the conditions were too acidic or too alkaline .

Biochemical Analysis

Biochemical Properties

4-Propylcyclohexanol plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the conversion of alcohols to aldehydes or ketones. In the case of this compound, it is reduced from 4-Propylcyclohexanone by alcohol dehydrogenase enzymes . This interaction is crucial for the synthesis of various intermediates used in the production of liquid crystal displays .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for alcohol dehydrogenase, which facilitates its conversion to 4-Propylcyclohexanone. This enzymatic reaction involves the transfer of hydrogen atoms, leading to the reduction of the carbonyl group to a hydroxyl group . The compound may also inhibit or activate other enzymes, resulting in changes in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxicity studies have indicated that extremely high doses of this compound can cause adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase enzymes, which convert it to 4-Propylcyclohexanone. This reaction is part of a larger metabolic network that includes the synthesis and degradation of various cyclohexanol derivatives. The compound’s metabolism can influence the levels of other metabolites and affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins. The compound’s distribution is influenced by its interactions with cellular transporters and its affinity for different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylcyclohexanol can be synthesized through several methods. One efficient method involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase. This biocatalytic process converts 4-propylcyclohexanone to cis-4-propylcyclohexanol under optimal catalytic conditions . Another method involves the hydrogenation of lignin-based phenolics using supported metal catalysts .

Industrial Production Methods: The industrial production of this compound often employs catalytic hydrogenation processes. For instance, the hydrogenation of eugenol and 4-n-propylguaiacol can yield 4-n-propylcyclohexanol with high selectivity when using Ru-based catalysts at temperatures between 160-220°C .

Chemical Reactions Analysis

Types of Reactions: 4-Propylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-propylcyclohexanone.

    Reduction: The compound can be reduced to form different cyclohexane derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Propylcyclohexanone.

    Reduction: Various cyclohexane derivatives.

    Substitution: Products depend on the substituent introduced.

Comparison with Similar Compounds

4-Propylcyclohexanol can be compared with other cyclohexanol derivatives such as:

  • 4-Ethylcyclohexanol
  • 4-Methylcyclohexanol
  • 4-Isopropylcyclohexanol

Uniqueness: this compound is unique due to its specific applications in the synthesis of liquid crystal compounds and its high selectivity in biocatalytic processes . Its structural properties and reactivity also distinguish it from other similar compounds.

Properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In addition, the 4-propylcyclohexanone employed as a raw material in this preparation example was prepared as follows: A commercial p-n-propylphenol was hydrogenated in the presence of ethanol, sodium ethoxide and Raney nickel catalyst, under a hydrogen pressure of 100 atm, at 150° C. to form 4-n-propylcyclohexanol, which was then oxidized with Jones reagent (CrO3 /H2SO4 /H2O) in acetone to obtain 4-n-propylcyclohexanone having a b.p. of 110°~113° C./26 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcyclohexanol
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4-Propylcyclohexanol
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4-Propylcyclohexanol
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4-Propylcyclohexanol
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4-Propylcyclohexanol
Reactant of Route 6
4-Propylcyclohexanol

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